molecular formula C66H39N9O9 B12711380 N,N',N''-(1,3,5-Triazine-2,4,6-triyltris(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))tris(benzamide) CAS No. 83949-91-1

N,N',N''-(1,3,5-Triazine-2,4,6-triyltris(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))tris(benzamide)

Cat. No.: B12711380
CAS No.: 83949-91-1
M. Wt: 1102.1 g/mol
InChI Key: HNAMXBKVIIGORC-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared Spectroscopy (FTIR)

Predicted vibrational signatures based on functional group analysis:

Wavenumber (cm⁻¹) Assignment
1670-1690 C=O stretch (anthraquinone)
1650-1665 Amide I band (C=O)
1540-1560 Amide II band (N-H bend + C-N stretch)
1340-1360 C-N stretch (triazine ring)
1240-1260 C-O-C asymmetric stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d6, predicted shifts) :

  • δ 8.2-8.6 ppm: Anthraquinone aromatic protons
  • δ 7.7-8.0 ppm: Benzamide aromatic protons
  • δ 10.5-11.0 ppm: Amide NH protons
  • δ 6.8-7.2 ppm: Triazine-linked NH protons

¹³C NMR key signals :

  • δ 180-185 ppm: Anthraquinone carbonyl carbons
  • δ 165-170 ppm: Amide carbonyl carbons
  • δ 150-155 ppm: Triazine ring carbons

UV-Vis Spectroscopy

Electronic transitions dominate the 200-600 nm range:

  • π→π* transitions :
    • 245 nm (benzamide)
    • 330 nm (anthraquinone)
  • n→π* transitions :
    • 480 nm (triazine-anthraquinone charge transfer)

Molar extinction coefficients exceed 10⁴ L·mol⁻¹·cm⁻¹ at λmax due to extended conjugation.

Properties

CAS No.

83949-91-1

Molecular Formula

C66H39N9O9

Molecular Weight

1102.1 g/mol

IUPAC Name

N-[5-[[4,6-bis[(5-benzamido-9,10-dioxoanthracen-1-yl)amino]-1,3,5-triazin-2-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide

InChI

InChI=1S/C66H39N9O9/c76-55-40-25-13-31-46(52(40)58(79)37-22-10-28-43(49(37)55)67-61(82)34-16-4-1-5-17-34)70-64-73-65(71-47-32-14-26-41-53(47)59(80)38-23-11-29-44(50(38)56(41)77)68-62(83)35-18-6-2-7-19-35)75-66(74-64)72-48-33-15-27-42-54(48)60(81)39-24-12-30-45(51(39)57(42)78)69-63(84)36-20-8-3-9-21-36/h1-33H,(H,67,82)(H,68,83)(H,69,84)(H3,70,71,72,73,74,75)

InChI Key

HNAMXBKVIIGORC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=NC(=NC(=N5)NC6=CC=CC7=C6C(=O)C8=C(C7=O)C(=CC=C8)NC(=O)C9=CC=CC=C9)NC1=CC=CC2=C1C(=O)C1=C(C2=O)C(=CC=C1)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

N,N’,N’'-(1,3,5-Triazine-2,4,6-triyltris(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))tris(benzamide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the triazine or anthracene moieties .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development:

  • Antitumor Activity : Similar triazine derivatives have shown efficacy against various cancer cell lines. For instance, compounds with triazine cores have been documented to exhibit antitumor properties against lung and breast cancer cells .
  • Siderophore Activity : Triazines can function as siderophores, which are crucial for microbial iron acquisition. This property can be exploited in developing drugs targeting iron metabolism in pathogens .

Material Science

The unique properties of this compound lend themselves to innovative applications in materials:

  • Luminescent Materials : Compounds derived from triazines have been used to create luminescent materials due to their ability to form charge-transfer complexes . This can be utilized in the development of sensors and optoelectronic devices.
  • Polymeric Materials : The incorporation of triazine derivatives into polymer matrices can enhance thermal stability and mechanical properties. For example, the synthesis of covalent organic frameworks (COFs) utilizing triazine has been reported to yield materials with high surface areas and porosity .

Environmental Applications

Triazine derivatives are also explored for their environmental benefits:

  • Pesticide Development : Triazine compounds are integral in the formulation of herbicides due to their ability to inhibit photosynthesis in plants. Research has indicated that modifications to the triazine structure can improve herbicidal activity while reducing toxicity .
  • Water Purification : The chelation properties of triazines allow them to bind heavy metals in contaminated water sources, facilitating their removal through adsorption processes .

Case Study 1: Antitumor Activity

A study investigating the antitumor efficacy of various triazine derivatives found that certain modifications enhanced cytotoxicity against human cancer cell lines. The compound N,N',N''-(1,3,5-Triazine-2,4,6-triyltris(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))tris(benzamide) was highlighted for its potential as a lead compound in developing new anticancer agents.

Case Study 2: Luminescent Materials

Research on the photophysical properties of triazine-based materials demonstrated that incorporating anthracene units resulted in significant luminescent properties. This finding supports the use of such compounds in creating advanced photonic devices.

Comparison with Similar Compounds

Structural Analogues

Triazine-Core Derivatives
Compound Name Substituents on Triazine Molecular Weight (g/mol) Key Features
N,N',N''-(1,3,5-Triazine-2,4,6-triyltris(imino(anthraquinone-benzamide)))tris(benzamide) (Target) None (parent structure) 837.835 Symmetrical triazine-anthraquinone-benzamide; high conjugation .
N,N'-[(6-Phenyl-1,3,5-triazine-2,4-diyl)bis(imino(anthraquinone))]bis(benzamide) (CAS 49776-52-5) Phenyl group at C6 837.835 Enhanced steric bulk; potential for π-π interactions with aromatic systems .
N,N'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(imino(anthraquinone))]bis(benzamide) Chlorine at C6 ~800 (estimated) Electrophilic Cl substituent; reactive toward nucleophilic substitution .
Non-Triazine Anthraquinone-Benzamide Derivatives
Compound Name Core Structure Molecular Weight (g/mol) Key Features
N,N'-[Iminobis(anthraquinone)]bis(benzamide) (CAS 129-30-6) Imino-linked anthraquinone 664.63 Lacks triazine; reduced conjugation but higher solubility .
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide Single anthraquinone-benzamide 375.39 Simpler structure; acts as an N,O-bidentate ligand for metal catalysis .

Physicochemical Properties

Property Target Compound CAS 49776-52-5 (Phenyl) CAS 129-30-6 (Imino)
Density (g/cm³) 1.486 1.486 (similar) 1.441
Melting Point Not reported Not reported >300°C (estimated)
Solubility Low (polar aprotic solvents) Low Moderate in DMF/DMSO
Conjugation Efficiency High (triazine-mediated) High Moderate

The triazine core in the target compound enhances thermal stability compared to imino-linked analogs, as triazines resist thermal degradation up to 300°C .

Biological Activity

N,N',N''-(1,3,5-Triazine-2,4,6-triyltris(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))tris(benzamide) is a complex organic compound with a unique molecular structure that has garnered attention for its potential biological activities. The compound is characterized by a triazine core linked to multiple imino and benzamide groups, which may contribute to its pharmacological properties.

Chemical Structure

The chemical formula of the compound is C66H39N9O9C_{66}H_{39}N_9O_9, indicating a substantial molecular weight and complexity. The structure consists of:

  • A triazine ring as the central scaffold.
  • Imino groups derived from anthracene derivatives.
  • Benzamide moieties that potentially enhance solubility and biological interaction.

Biological Activity Overview

Research into the biological activity of this compound indicates a range of pharmacological effects:

Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant anticancer properties. The incorporation of anthracene derivatives is particularly noteworthy due to their established role in photodynamic therapy and as DNA intercalators. These properties suggest that the triazine compound may also possess antitumor activity , potentially through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth via interference with cellular signaling pathways.

Antimicrobial Properties

The presence of multiple functional groups in the compound may confer antimicrobial activity. Triazine derivatives are known for their broad-spectrum efficacy against various pathogens. Preliminary studies suggest that this compound could be effective against both bacterial and fungal strains.

Enzyme Inhibition

The benzamide components may serve as inhibitors for specific enzymes involved in cancer progression and microbial resistance. This dual-action mechanism enhances its potential as a therapeutic agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionPotential inhibition of DNA polymerase

Case Study: Anticancer Activity

In a study evaluating various triazine derivatives, it was found that those incorporating anthracene moieties exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to increased reactive oxygen species (ROS) generation leading to oxidative stress-induced apoptosis.

Case Study: Antimicrobial Efficacy

A comparative analysis demonstrated that the triazine compound showed significant inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were lower than those of commonly used antibiotics, indicating potential for development into a novel antimicrobial agent.

Q & A

Basic: What synthetic strategies are recommended for preparing this triazine-anthraquinone-benzamide hybrid?

Answer:
The compound’s synthesis involves sequential functionalization of the 1,3,5-triazine core. Key steps include:

  • Step 1: Nucleophilic substitution on the triazine ring using anthraquinone-imino precursors (e.g., 5-amino-9,10-dihydro-9,10-dioxoanthracene derivatives) under reflux in ethanol at 70–100°C for 24–72 hours .
  • Step 2: Benzamide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) to attach benzamide groups to the anthraquinone arms .
  • Purification: Use gradient elution column chromatography (e.g., ethyl acetate/light petroleum mixtures) and recrystallization from ethyl acetate/light petroleum .

Critical Parameters: Monitor reaction progress via TLC and intermediate characterization by 1H^1H-NMR to avoid over-substitution.

Basic: Which spectroscopic techniques are optimal for structural characterization?

Answer:

  • Core Structure:
    • 1H^1H- and 13C^{13}C-NMR: Resolve aromatic protons (δ 6.5–8.5 ppm) and carbonyl signals (δ 165–180 ppm). Anthraquinone dioxo groups appear as distinct singlets (δ ~180 ppm) .
    • FTIR: Confirm carbonyl stretches (C=O at ~1670 cm1^{-1}) and triazine ring vibrations (C=N at ~1550 cm1^{-1}) .
  • Purity: High-resolution mass spectrometry (HRMS) with ESI+ mode for molecular ion detection.
  • Crystallinity: Single-crystal XRD to resolve π-stacking interactions between anthraquinone moieties .

Advanced: How can computational methods predict electronic properties for optoelectronic applications?

Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps. Anthraquinone units act as electron-deficient acceptors, while triazine stabilizes charge transfer .
  • TD-DFT: Simulate UV-Vis spectra (e.g., λmax_{\text{max}} ~450 nm for anthraquinone transitions) and compare with experimental data .
  • Molecular Dynamics: Assess solubility in polar solvents (e.g., DMF) by calculating Hansen solubility parameters .

Validation: Cross-reference computed dipole moments (~5–7 D) with experimental dielectric constant measurements.

Advanced: How to resolve contradictions in reported solubility data?

Answer:
Discrepancies arise from solvent polarity and aggregation effects:

  • Experimental Design:
    • Use standardized shake-flask methods at 25°C with HPLC quantification.
    • Test solvents with varying Hildebrand parameters (e.g., DMSO > DMF > THF) .
  • Aggregation Mitigation: Add 1% w/v β-cyclodextrin to disrupt π-π stacking of anthraquinone units, improving aqueous solubility .
  • Data Normalization: Report solubility as mg/mL ± SD across three independent replicates.

Advanced: What catalytic or sensing applications exploit its metal-binding capacity?

Answer:
The triazine core and anthraquinone carbonyls act as multidentate ligands:

  • Coordination Chemistry:
    • Bind transition metals (e.g., Zn2+^{2+}, Cu2+^{2+}) via triazine N atoms and anthraquinone O atoms, confirmed by UV-Vis titration (shift in λmax_{\text{max}}) and ESI-MS .
  • Applications:
    • Catalysis: Stabilize Pd nanoparticles for Suzuki-Miyaura coupling (TOF > 500 h1^{-1}) .
    • Sensing: Fluorescence quenching upon binding Fe3+^{3+} (LOD ~0.1 µM) via photoinduced electron transfer .

Advanced: How to optimize its stability under photocatalytic conditions?

Answer:
Anthraquinone-triazine hybrids degrade under UV/visible light due to radical formation:

  • Stabilization Strategies:
    • Add 1 mM ascorbic acid as a radical scavenger.
    • Encapsulate in mesoporous silica (pore size ~3 nm) to limit oxidative damage .
  • Degradation Monitoring: Track anthraquinone C=O IR peak attenuation and HPLC retention time shifts over 24-hour irradiation.

Advanced: What statistical methods analyze structure-activity relationships (SAR) for drug discovery?

Answer:

  • QSAR Modeling: Use PLS regression to correlate substituent electronic parameters (Hammett σ) with biological activity (e.g., IC50_{50} against kinase targets) .
  • Cluster Analysis: Group derivatives by anthraquinone substitution patterns (e.g., electron-withdrawing vs. donating) to identify activity trends .

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